ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE
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Overview
Description
ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenylamine with a suitable thioamide under acidic conditions.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving an appropriate diol and an esterifying agent.
Coupling Reaction: The final step involves coupling the thiazole and oxolane intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-ETHYL-5-METHYL-5-{2-[(3-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE
- ETHYL 3-ETHYL-5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE
Uniqueness
The unique combination of functional groups in ETHYL 3-ETHYL-5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-2-OXOOXOLANE-3-CARBOXYLATE, particularly the specific positioning of the methylphenylamino group, distinguishes it from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-ethyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2-oxooxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-20(16(23)25-6-2)12-19(4,26-17(20)24)15-11-27-18(22-15)21-14-9-7-13(3)8-10-14/h7-11H,5-6,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJADWECKBMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=C(C=C3)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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